Cas no 875157-62-3 ([(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate)

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate structure
875157-62-3 structure
Product Name:[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate
CAS No:875157-62-3
MF:C23H23N3O3S2
MW:453.577022790909
CID:6453407
PubChem ID:16274710
Update Time:2025-10-15

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate Chemical and Physical Properties

Names and Identifiers

    • AKOS016851423
    • Z17117625
    • [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate
    • [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate
    • AKOS001207544
    • 875157-62-3
    • EN300-26688818
    • [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate
    • Inchi: 1S/C23H23N3O3S2/c1-15(2)23(3,14-24)26-20(27)12-29-21(28)17-10-8-16(9-11-17)13-30-22-25-18-6-4-5-7-19(18)31-22/h4-11,15H,12-13H2,1-3H3,(H,26,27)
    • InChI Key: HXINLWKFHJIYQT-UHFFFAOYSA-N
    • SMILES: S(C1=NC2C=CC=CC=2S1)CC1C=CC(=CC=1)C(=O)OCC(NC(C#N)(C)C(C)C)=O

Computed Properties

  • Exact Mass: 453.11808395g/mol
  • Monoisotopic Mass: 453.11808395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 146Ų

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26688818-0.05g
[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate
875157-62-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate

Latest Research Briefing on [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate (CAS: 875157-62-3)

In recent years, the compound [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate (CAS: 875157-62-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential applications in drug discovery and development. The presence of both benzothiazole and cyano-dimethylpropyl carbamoyl moieties suggests a versatile reactivity profile, making it a promising candidate for further exploration.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. Preliminary findings indicate that it exhibits notable activity in modulating specific biological pathways, particularly those involved in inflammatory and oncogenic processes. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to characterize its molecular interactions, providing valuable insights into its binding affinity with target proteins.

One of the key objectives of current research is to evaluate the compound's efficacy and safety profile in preclinical models. Early-stage in vitro and in vivo studies have demonstrated promising results, with the compound showing selective inhibition of certain enzymes and receptors. These findings have spurred further investigations into its potential as a therapeutic agent for conditions such as cancer and autoimmune diseases. However, challenges related to bioavailability and metabolic stability remain to be addressed.

In addition to its therapeutic potential, the compound's synthetic pathway and scalability have also been subjects of interest. Recent advancements in organic synthesis have enabled more efficient production of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate, facilitating larger-scale studies. Researchers have optimized reaction conditions to improve yield and purity, which is critical for subsequent pharmacological evaluations.

Looking ahead, the integration of computational modeling and high-throughput screening techniques is expected to accelerate the discovery of derivatives and analogs with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to play a pivotal role in translating these findings into clinical applications. The ongoing research underscores the compound's potential to contribute to the development of novel therapeutics in the chemical biology and pharmaceutical sectors.

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